![molecular formula C18H12N2O B14196131 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 858117-48-3](/img/structure/B14196131.png)
2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a naphthalene moiety fused to a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-naphthaldehyde with a suitable pyrrole derivative under acidic conditions, followed by cyclization and oxidation steps to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to achieve the desired product at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 2-(Naphthalen-1-yl)-1H-pyrrolo[3,4-b]pyridine-3-carbaldehyde
- 2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Uniqueness
2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
858117-48-3 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-11-16-15-9-4-10-19-18(15)20-17(16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,19,20) |
InChI-Schlüssel |
FOCWWZQSRQCBJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=C(N3)N=CC=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
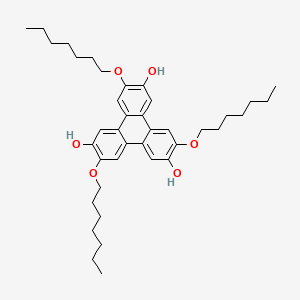
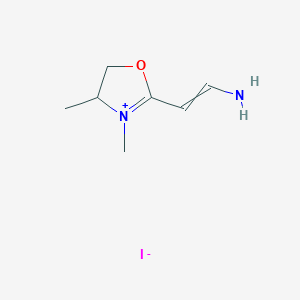
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
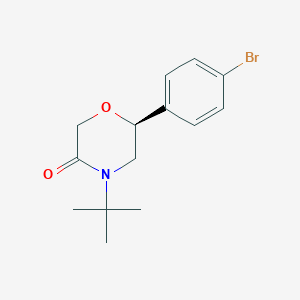
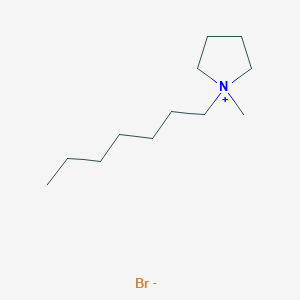
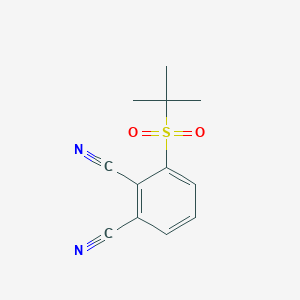
![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
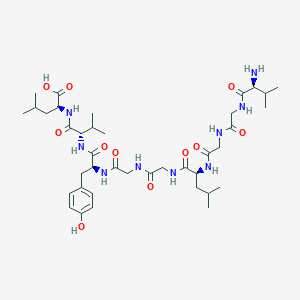
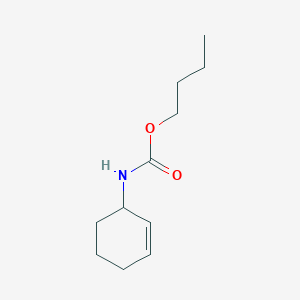
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
